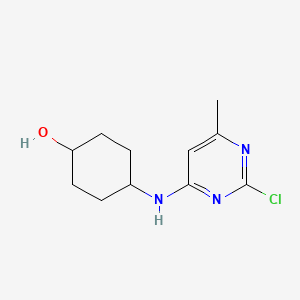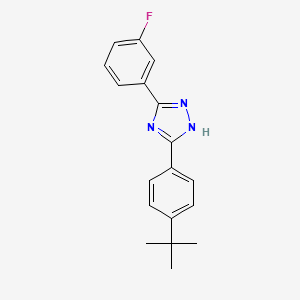
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-6-methoxy-4-oxoquinoline.
Acetylation: The quinoline derivative is then acetylated using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
科学研究应用
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.
Ethyl 2-(4-hydroxyquinolin-1(4H)-yl)acetate: A structurally related compound with different functional groups.
Uniqueness
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a subject of interest for further study.
属性
分子式 |
C14H14ClNO4 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC 名称 |
ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3 |
InChI 键 |
ZQMIWPYSYIZTLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


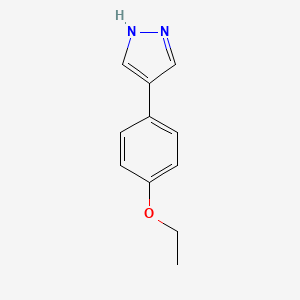

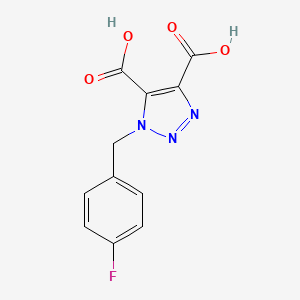
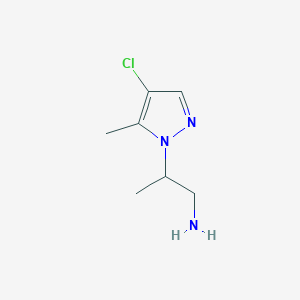


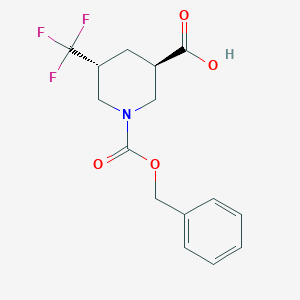
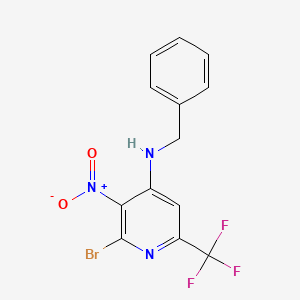
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)

